4-bromo-1,1-diethoxybut-2-yne
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Overview
Description
4-Bromo-1,1-diethoxybut-2-yne is an organic compound with the molecular formula C8H13BrO2. It is a brominated derivative of butyne, featuring two ethoxy groups attached to the first carbon atom. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1,1-diethoxybut-2-yne can be synthesized through various methods. One common approach involves the bromination of 1,1-diethoxybut-2-yne. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1-diethoxybut-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkynes or other unsaturated compounds.
Addition Reactions: The triple bond in the butyne moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF) are often used.
Addition Reactions: Reagents like hydrogen halides (HX) or halogens (X2) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Elimination Reactions: Products include alkynes or other unsaturated compounds.
Addition Reactions: Products include haloalkenes or dihalides.
Scientific Research Applications
4-Bromo-1,1-diethoxybut-2-yne has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functionalized materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-bromo-1,1-diethoxybut-2-yne involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the butyne moiety are key reactive sites. The compound can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. These interactions can influence biological pathways and molecular functions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-butyne: A simpler analogue without the ethoxy groups.
1,1-Diethoxybut-2-yne: Lacks the bromine atom but retains the ethoxy groups.
4-Chloro-1,1-diethoxybut-2-yne: A chlorinated analogue with similar reactivity.
Uniqueness
4-Bromo-1,1-diethoxybut-2-yne is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Properties
CAS No. |
40274-30-4 |
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Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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